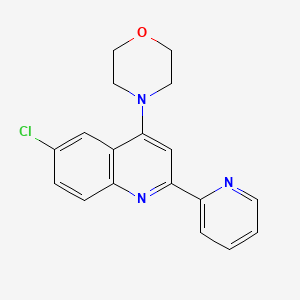![molecular formula C17H19NO3 B14860833 (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B14860833.png)
(1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a complex organic molecule with significant interest in various scientific fields. It is known for its unique structural features, including a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic compounds with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a substituted benzaldehyde with an amine to form an imine, followed by reduction to yield the tetrahydroisoquinoline core. The specific conditions, such as the choice of reducing agent and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The exact methods used can depend on the scale of production and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
The compound (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature and solvent, are chosen based on the specific reaction and desired outcome .
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions can introduce new functional groups that modify the compound’s biological activity .
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. Its structural similarity to natural alkaloids makes it a candidate for studying receptor interactions and enzyme inhibition .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating neurological disorders, given its ability to interact with neurotransmitter systems .
Industry
In industry, this compound can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- (S)-Norcoclaurine
- Demethylcoclaurine
- Lamellarins
Uniqueness
What sets (1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C17H19NO3/c1-21-17-15(20)7-4-12-8-9-18-14(16(12)17)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m0/s1 |
InChI Key |
UZZYURWORKFYHJ-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=CC2=C1[C@@H](NCC2)CC3=CC=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C=CC2=C1C(NCC2)CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B14860753.png)

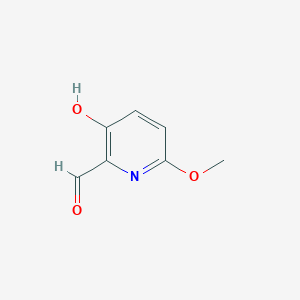
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide](/img/structure/B14860766.png)
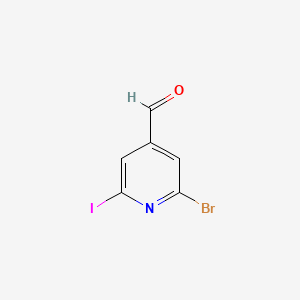
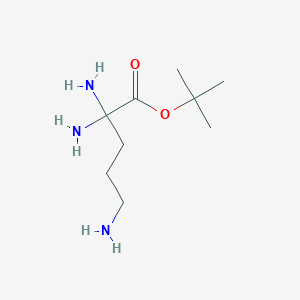
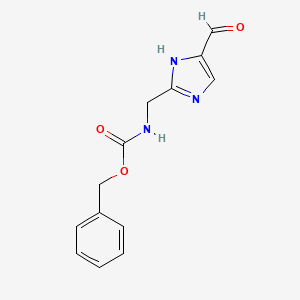
![2-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B14860816.png)
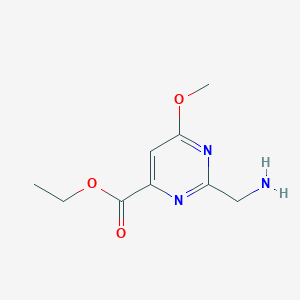
![[6-Acetyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14860822.png)
![1-(2-(5-Chloro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14860823.png)
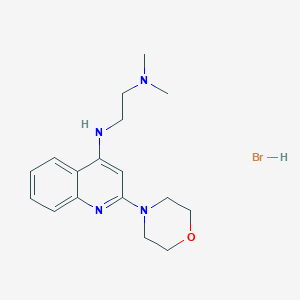
![[4-Methoxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14860841.png)
